5-Nitropyridine-2-sulfonyl chloride

Catalog No.
S1923970
CAS No.
174485-82-6
M.F
C5H3ClN2O4S
M. Wt
222.61 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Nitropyridine-2-sulfonyl chloride

CAS Number

174485-82-6

Product Name

5-Nitropyridine-2-sulfonyl chloride

IUPAC Name

5-nitropyridine-2-sulfonyl chloride

Molecular Formula

C5H3ClN2O4S

Molecular Weight

222.61 g/mol

InChI

InChI=1S/C5H3ClN2O4S/c6-13(11,12)5-2-1-4(3-7-5)8(9)10/h1-3H

InChI Key

FLCUBTGLOUZACX-UHFFFAOYSA-N

SMILES

C1=CC(=NC=C1[N+](=O)[O-])S(=O)(=O)Cl

Canonical SMILES

C1=CC(=NC=C1[N+](=O)[O-])S(=O)(=O)Cl
  • Intermediate in Organic Synthesis

    The presence of the sulfonyl chloride group suggests 5-Nitropyridine-2-sulfonyl chloride could be a useful intermediate for the synthesis of more complex molecules. The sulfonyl chloride group can be readily displaced by various nucleophiles, allowing for the introduction of diverse functionalities. PubChem:

  • Modification of Biomolecules

    The electrophilic nature of the sulfonyl chloride group makes 5-Nitropyridine-2-sulfonyl chloride a candidate for modifying biomolecules, such as proteins or peptides. This could be useful for studying protein function or creating novel bioconjugates.

  • Explosives Chemistry

5-Nitropyridine-2-sulfonyl chloride is an organic compound with the molecular formula C5_5H3_3ClN2_2O4_4S. It features a nitro group and a sulfonyl chloride functional group attached to a pyridine ring, making it a versatile reagent in organic synthesis. The compound is characterized by its yellow crystalline appearance and is soluble in organic solvents. Its structure includes a pyridine ring substituted at the 5-position with a nitro group and at the 2-position with a sulfonyl chloride group, which contributes to its reactivity and utility in various

There is no current information available regarding a specific mechanism of action for 5-Nitropyridine-2-sulfonyl chloride in biological systems.

  • Corrosivity: The sulfonyl chloride group is highly reactive and can cause skin and eye irritation or burns [].
  • Toxicity: The nitro group can be toxic if ingested or inhaled. The overall toxicity of the compound would depend on its specific properties [].

  • Nucleophilic Substitution: The sulfonyl chloride group can undergo nucleophilic substitution reactions, where nucleophiles such as amines or alcohols can replace the chlorine atom, forming sulfonamides or sulfonate esters.
  • Electrophilic Aromatic Substitution: The presence of the electron-withdrawing nitro group enhances the electrophilicity of the pyridine ring, allowing for further substitution reactions at other positions on the ring.
  • Formation of Sulfonamides: When reacted with primary or secondary amines, 5-nitropyridine-2-sulfonyl chloride can form corresponding sulfonamides through nucleophilic attack on the sulfonyl chloride .

The biological activity of 5-nitropyridine-2-sulfonyl chloride has been explored in various studies. It exhibits antimicrobial properties and has been investigated for its potential as an anti-inflammatory agent. Additionally, derivatives of this compound have shown promise in inhibiting specific enzymes, which may lead to therapeutic applications in treating diseases such as cancer and bacterial infections .

Several methods have been developed for synthesizing 5-nitropyridine-2-sulfonyl chloride:

  • Nitration of Pyridine: Starting from pyridine, nitration can be performed using nitric acid to introduce the nitro group at the 5-position.
  • Sulfonation: Subsequent treatment with chlorosulfonic acid or sulfur trioxide can introduce the sulfonyl chloride group at the 2-position.
  • Direct Synthesis: A more straightforward method involves reacting 5-nitropyridine with thionyl chloride to directly obtain 5-nitropyridine-2-sulfonyl chloride .

5-Nitropyridine-2-sulfonyl chloride finds applications in:

  • Pharmaceutical Chemistry: It serves as an intermediate in synthesizing various pharmaceuticals, particularly those targeting bacterial infections and cancer.
  • Agricultural Chemicals: The compound is also used in developing agrochemicals due to its biological activity.
  • Material Science: It can be utilized in synthesizing polymers and other materials that require functionalized pyridine derivatives .

Interaction studies involving 5-nitropyridine-2-sulfonyl chloride have focused on its reactivity with biological macromolecules. Research indicates that it can interact with proteins and nucleic acids, leading to modifications that may affect their function. These interactions are crucial for understanding its potential therapeutic effects and toxicity profiles .

Several compounds share structural similarities with 5-nitropyridine-2-sulfonyl chloride. Here are some notable examples:

Compound NameStructure FeaturesUnique Characteristics
5-Nitropyridine-3-sulfonyl chlorideNitro group at position 5 and sulfonyl chloride at position 3Different substitution pattern affecting reactivity
6-Chloro-5-nitropyridine-3-sulfonyl chlorideChlorine atom at position 6 along with nitro and sulfonyl groupsIncreased electrophilicity due to chlorine
4-Nitropyridine-2-sulfonyl chlorideNitro group at position 4 instead of position 5Different electronic properties affecting biological activity

These compounds exhibit unique reactivities and biological activities due to their differing substitution patterns on the pyridine ring, highlighting the importance of structural modifications in influencing chemical behavior .

XLogP3

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Wikipedia

5-Nitropyridine-2-sulfonyl chloride

Dates

Modify: 2023-08-16

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